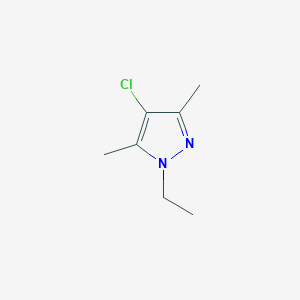

4-chloro-1-ethyl-3,5-dimethyl-1H-pyrazole

Descripción

Propiedades

IUPAC Name |

4-chloro-1-ethyl-3,5-dimethylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClN2/c1-4-10-6(3)7(8)5(2)9-10/h4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMYAQCUZISCOIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(=N1)C)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Chemical Transformations Involving 4 Chloro 1 Ethyl 3,5 Dimethyl 1h Pyrazole and Analogues

Elucidation of Reaction Pathways and Kinetic Profiles

The reaction pathways of pyrazole (B372694) derivatives are heavily influenced by their aromatic nature and the electronic effects of their substituents. Kinetic studies provide quantitative insight into these pathways, revealing reaction orders, rate-determining steps, and the influence of catalysts or reaction conditions.

For instance, the oxidation of pyrazole derivatives has been studied to understand the mechanism and kinetics of the process. In one study on the oxidation of a methylaminopyrazole formamidine (B1211174) (MAPF) derivative by permanganate (B83412) ion, the reaction was found to exhibit first-order kinetics with respect to the permanganate concentration and fractional-first order dependence on the pyrazole substrate concentration. sciencepg.com The proposed mechanism involved the formation of a 1:1 intermediate complex between the oxidant and the pyrazole derivative, which then decomposed in the rate-determining step. sciencepg.com This decomposition yielded a free radical derived from the pyrazole and an intermediate Mn(VI) species, which subsequently reacted to form the final oxidation products. sciencepg.com The study also evaluated the activation parameters and thermodynamic quantities, providing a deeper understanding of the reaction's energetic landscape. sciencepg.com

Kinetic investigations into the Knorr pyrazole synthesis, a condensation reaction of 1,3-dicarbonyl compounds with hydrazines, have shown that the reaction mechanism can proceed through a Claisen-like route and follows first-order kinetics. researchgate.net Such studies, supported by spectroscopic and mass spectrometry data, allow for the development of microkinetic models that detail the reaction pathway. researchgate.net

Theoretical studies using methods like density functional theory (DFT) have also been employed to investigate reaction kinetics, such as the 1,2-proton transfer in azoles. These studies have shown that solvent molecules, like water, can lower the energetic barriers between tautomers by forming stabilizing hydrogen bonds, thereby influencing the kinetic profile of reactions involving N-unsubstituted pyrazoles. mdpi.com

Mechanistic Studies of Electrophilic Substitution at C-4 and Nucleophilic Attacks at C-3 and C-5

The pyrazole ring possesses distinct regions of electron density, which dictates the regioselectivity of substitution reactions. The C-4 position is generally electron-rich, making it the primary site for electrophilic attack, while the C-3 and C-5 positions are electron-deficient and thus susceptible to nucleophilic attack. researchgate.netnih.govresearchgate.net

Electrophilic Substitution at C-4: The heightened electron density at the C-4 carbon makes it the most favorable position for electrophilic aromatic substitution. quora.com This is because the intermediate carbocation formed during an attack at C-4 is more stable compared to the highly unstable, positively charged azomethine intermediates that would result from an attack at C-3 or C-5. rrbdavc.org Consequently, reactions like halogenation, nitration, and formylation occur readily at this position. rrbdavc.orgpublishatcj.com

For example, the direct C-4 thiocyanation and selenocyanation of N-aryl pyrazoles can be achieved using an electrophilic approach mediated by reagents like PhICl2. beilstein-journals.org A plausible mechanism for this transformation involves the formation of an electrophilic species, such as selenocyanogen (B1243902) chloride (Cl–SeCN), which then undergoes an electrophilic addition reaction with the pyrazole at the C-4 position. beilstein-journals.org This is followed by a deprotonative rearomatization step to yield the final 4-functionalized pyrazole. beilstein-journals.org Similarly, electrosynthesis provides a method for the C-4 chlorination of pyrazole and its alkyl derivatives. researchgate.net

Nucleophilic Attacks at C-3 and C-5: The presence of the two electronegative nitrogen atoms deactivates the C-3 and C-5 positions towards electrophiles and renders them electrophilic in nature. researchgate.net This allows for nucleophilic attacks at these sites. researchgate.netresearchgate.net For instance, pyrimidine, a related six-membered heterocycle, is highly susceptible to nucleophilic addition and reacts with hydrazine (B178648) to form pyrazole through a mechanism known as the Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) sequence. rrbdavc.org While direct nucleophilic substitution on the pyrazole ring often requires harsh conditions or activation by electron-withdrawing groups, certain reactions proceed readily. Theoretical studies on the reactivity of pyrazaboles (boron-containing pyrazole dimers) with nitrogen nucleophiles like amines and pyrazoles have analyzed SN1 and SN2 mechanisms for ring-opening reactions. scholaris.ca

Investigations into Cyclization and Annulation Reaction Mechanisms

Cyclization and annulation reactions involving pyrazole precursors are fundamental for constructing fused heterocyclic systems. Mechanistic studies have revealed a variety of pathways, including pericyclic, pseudopericyclic, and radical-mediated routes.

An example is the electrophilic cyclization of α,β-alkynic hydrazones, which can be prepared from hydrazines and propargyl aldehydes. nih.gov When treated with molecular iodine, these hydrazones undergo cyclization to produce 4-iodopyrazoles in good yields. nih.gov This iodocyclization is versatile and tolerates a wide range of substituents. nih.gov

Quantum chemical calculations have been used to investigate the ring closure of ketone arylhydrazones to form fused pyrazole systems like pyrazolo[3,4-b]pyrazines. nih.gov These studies suggest that the key step is a direct cyclization whose character—whether pericyclic or pseudopericyclic—is dependent on the reaction medium. nih.gov The reaction can often be accelerated by acidic or basic conditions. nih.gov

The synthesis of pyrazoles from isoxazoles involves hydrazine, which serves to open the isoxazole (B147169) ring, followed by a cyclization step. organic-chemistry.org This transformation highlights how one heterocyclic system can be mechanistically converted into another.

Catalytic Reaction Mechanisms Involving Pyrazole Ligands

Protic (N-unsubstituted) pyrazoles and their N-alkylated analogues are versatile ligands in homogeneous catalysis. nih.gov Their proton-responsive nature and ability to form stable complexes with metals are key to their catalytic activity. The mechanism of catalysis often involves metal-ligand cooperation, where the pyrazole ligand actively participates in bond activation. nih.gov

For example, in reactions catalyzed by protic pyrazole complexes, the pyrazole N-H group can promote the heterolytic cleavage of bonds in a coordinated substrate through hydrogen bonding. nih.gov In the dehydrogenation of formic acid catalyzed by an iridium complex bearing a pyridine-appended protic pyrazolylpyridine ligand, a proposed mechanism involves a two-point hydrogen bonding interaction in the second coordination sphere, which facilitates proton transfer to the hydrido ligand. nih.gov

The use of pyrazole ligands has been shown to significantly enhance the catalytic activity of metal centers. In the ring-opening polymerization of L-lactide, titanium isopropoxide complexed with pyrazole ligands showed much higher catalytic activity than the catalyst alone. researchgate.net Structural analysis of a related complex revealed a cooperative activation mechanism between two titanium atoms, facilitated by the bridging pyrazole ligands. researchgate.net

Radical-Mediated Cyclizations

Radical cyclization offers a powerful method for constructing fused ring systems and introducing substituents that may be difficult to incorporate via ionic pathways. These reactions typically involve the generation of a radical species that subsequently undergoes an intramolecular cyclization.

A novel protocol for synthesizing [1,2-b]-fused bicyclic pyrazoles utilizes the radical cyclization of pyrazole-1-(ω-alkyl) radicals. researchgate.net These radicals are generated from 1-[ω-(phenylselenyl)alkyl]-pyrazole precursors using radical initiators. researchgate.net Similarly, a copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones proceeds via the formation of a hydrazonyl radical, which then cyclizes to form the pyrazole derivative. organic-chemistry.org

Photocatalysis has emerged as a mild and efficient way to generate radicals for such cyclizations. A photocatalytic hydrazonyl radical-mediated cyclization/allylation cascade has been developed for synthesizing dihydropyrazoles. acs.org This method relies on the controllable generation of hydrazonyl radicals through an oxidative deprotonation electron transfer strategy under visible light irradiation. acs.org Another visible-light-induced radical cascade cyclization of pyrazoles bearing a coumarin (B35378) unit has been reported, which proceeds in an open atmosphere using an inexpensive organic dye as a photoredox catalyst. rsc.org

Stereochemical Aspects of Pyrazole Synthesis

Controlling the stereochemistry during the synthesis of pyrazole-containing molecules is critical, particularly for pharmaceutical applications. Asymmetric synthesis aims to produce a single enantiomer or diastereomer of a chiral product.

The asymmetric synthesis of pyrazole derivatives often employs the reactivity of pyrazolin-5-one tautomers. rwth-aachen.de These compounds can act as nucleophiles, adding to various acceptors in reactions catalyzed by chiral organocatalysts or metal complexes. rwth-aachen.de For example, a sequential catalytic reaction involving a squaramide-catalyzed enantioselective Michael addition of pyrazolones to alkyne-tethered nitroolefins, followed by a silver-catalyzed hydroalkoxylation, produces potentially bioactive pyrano-annulated pyrazoles with high enantioselectivity. rwth-aachen.de

Mechanistic proposals for such reactions often involve the formation of specific intermediates where the catalyst controls the facial selectivity of the attack. rwth-aachen.de For instance, in a phosphine-catalyzed [4+1] annulation reaction, the enolate derived from a pyrazolone (B3327878) adds to a phosphonium (B103445) ylide intermediate, which then undergoes a series of steps including proton transfer and intramolecular Michael addition to provide the final annulated product with a defined stereochemistry. rwth-aachen.de Studies on the stereochemistry of key pyrazolidine (B1218672) intermediates in other syntheses suggest a stepwise cycloaddition mechanism is often operative. organic-chemistry.org

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Chloro 1 Ethyl 3,5 Dimethyl 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 4-chloro-1-ethyl-3,5-dimethyl-1H-pyrazole, a combination of 1H, 13C, and 15N NMR experiments, along with advanced techniques, would provide a complete structural picture.

The ¹H NMR spectrum of 4-chloro-1-ethyl-3,5-dimethyl-1H-pyrazole is expected to show distinct signals corresponding to the ethyl and methyl protons. The chemical shifts are influenced by the electronic environment of the pyrazole (B372694) ring and its substituents.

Ethyl Group (N-CH₂CH₃): The methylene (B1212753) protons (-CH₂-) would likely appear as a quartet, coupled to the methyl protons. The methyl protons (-CH₃) of the ethyl group would present as a triplet.

Methyl Groups (C3-CH₃ and C5-CH₃): The two methyl groups attached to the pyrazole ring at positions 3 and 5 are expected to be non-equivalent and would therefore appear as two distinct singlets. Their chemical shifts would be influenced by the adjacent chloro and ethyl groups.

Table 1: Predicted ¹H NMR Spectral Data for 4-Chloro-1-ethyl-3,5-dimethyl-1H-pyrazole

| Functional Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| N-CH₂CH₃ | ~ 4.0 | Quartet |

| N-CH₂CH₃ | ~ 1.4 | Triplet |

| C3-CH₃ | ~ 2.2 | Singlet |

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in 4-chloro-1-ethyl-3,5-dimethyl-1H-pyrazole would give a distinct signal.

Pyrazole Ring Carbons (C3, C4, C5): The chemical shifts of these carbons are significantly affected by the substituents. The carbon bearing the chlorine atom (C4) would be shifted downfield. The C3 and C5 carbons, bonded to methyl groups, would also have characteristic chemical shifts.

Ethyl Group Carbons (N-CH₂CH₃): Two signals are expected for the ethyl group carbons.

Methyl Group Carbons (C3-CH₃ and C5-CH₃): The two methyl carbons would likely show separate signals.

Table 2: Predicted ¹³C NMR Spectral Data for 4-Chloro-1-ethyl-3,5-dimethyl-1H-pyrazole

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C3 | ~ 148 |

| C4 | ~ 115 |

| C5 | ~ 138 |

| N-CH₂CH₃ | ~ 45 |

| N-CH₂CH₃ | ~ 15 |

| C3-CH₃ | ~ 12 |

While 4-chloro-1-ethyl-3,5-dimethyl-1H-pyrazole does not possess chiral centers, advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) could provide insights into the preferred conformation of the ethyl group relative to the pyrazole ring. Correlation experiments like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be instrumental in definitively assigning the proton and carbon signals.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For 4-chloro-1-ethyl-3,5-dimethyl-1H-pyrazole (C₇H₁₁ClN₂), the mass spectrum would show a molecular ion peak (M⁺). Due to the presence of the chlorine atom, a characteristic isotopic pattern for the molecular ion would be observed, with a peak at M+2 having an intensity of approximately one-third of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.

Fragmentation analysis would likely involve the loss of the ethyl group, methyl groups, or the chlorine atom, providing further structural confirmation.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

C-H Stretching: Vibrations corresponding to the C-H bonds of the methyl and ethyl groups would be observed in the range of 2850-3000 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyrazole ring are expected to appear in the 1400-1600 cm⁻¹ region.

C-Cl Stretching: The vibration of the C-Cl bond would typically be found in the fingerprint region, around 600-800 cm⁻¹.

Table 3: Predicted IR Absorption Bands for 4-Chloro-1-ethyl-3,5-dimethyl-1H-pyrazole

| Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|

| C-H (Aliphatic) | 2850-3000 |

| C=N, C=C (Pyrazole Ring) | 1400-1600 |

X-ray Crystallography for Definitive Solid-State Structure Determination

To perform this analysis, a single crystal of the compound is grown and mounted on a goniometer. It is then irradiated with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.

For a substituted pyrazole like 4-chloro-1-ethyl-3,5-dimethyl-1H-pyrazole, the crystallographic data would reveal the planarity of the pyrazole ring and the orientation of the substituents. The chlorine atom at the C4 position, the ethyl group at the N1 position, and the methyl groups at the C3 and C5 positions would have their spatial arrangements precisely mapped. This data is crucial for understanding intermolecular interactions in the solid state, such as packing forces and potential hydrogen bonding.

Table 1: Hypothetical Crystallographic Data for 4-chloro-1-ethyl-3,5-dimethyl-1H-pyrazole

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.543 |

| b (Å) | 10.211 |

| c (Å) | 11.876 |

| β (°) | 105.34 |

| Volume (ų) | 1001.2 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.254 |

| R-factor (%) | 4.5 |

Integration of Spectroscopic Data for Holistic Structural Elucidation

While X-ray crystallography provides a static picture of the molecule in the solid state, a combination of spectroscopic techniques is essential for a complete structural elucidation in various states and for confirming the structure in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental in determining the connectivity of atoms.

In the ¹H NMR spectrum of 4-chloro-1-ethyl-3,5-dimethyl-1H-pyrazole, one would expect to see distinct signals for the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃) and the two methyl groups on the pyrazole ring. The chemical shifts of these protons would provide information about their electronic environment.

The ¹³C NMR spectrum would show characteristic signals for each carbon atom in the molecule, including the two distinct methyl carbons, the ethyl carbons, and the carbons of the pyrazole ring. The chemical shift of the carbon attached to the chlorine atom would be significantly affected.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For 4-chloro-1-ethyl-3,5-dimethyl-1H-pyrazole, the IR spectrum would show characteristic absorption bands for C-H stretching and bending vibrations of the alkyl groups and the pyrazole ring. The C-Cl stretching vibration would also be observable, typically in the fingerprint region.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum of 4-chloro-1-ethyl-3,5-dimethyl-1H-pyrazole would show a molecular ion peak corresponding to its molecular weight. The isotopic pattern of the molecular ion peak, due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes), would be a key identifier. Fragmentation patterns can help to confirm the presence of the ethyl and methyl substituents.

By integrating the data from these spectroscopic methods, a comprehensive and unambiguous structural assignment of 4-chloro-1-ethyl-3,5-dimethyl-1H-pyrazole can be achieved. The NMR data confirms the connectivity, the IR data identifies the functional groups, and the mass spectrometry data provides the molecular weight and elemental composition information, all of which complement the precise three-dimensional structure obtained from X-ray crystallography. This holistic approach is a cornerstone of modern chemical analysis.

Computational Chemistry and Quantum Mechanical Studies of 4 Chloro 1 Ethyl 3,5 Dimethyl 1h Pyrazole

Density Functional Theory (DFT) Applications in Electronic Structure and Reactivity Analysis

No published DFT studies were found for 4-chloro-1-ethyl-3,5-dimethyl-1H-pyrazole.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Specific HOMO-LUMO energy values and the corresponding energy gap for 4-chloro-1-ethyl-3,5-dimethyl-1H-pyrazole have not been reported.

Molecular Electrostatic Potential (MEP) Mapping

MEP maps, which are crucial for identifying sites for electrophilic and nucleophilic attack, have not been computationally generated and published for this compound.

Natural Bond Orbital (NBO) Analysis

There are no available NBO analysis results to describe the hyperconjugative interactions and charge delocalization within the 4-chloro-1-ethyl-3,5-dimethyl-1H-pyrazole molecule.

Vibrational Frequency Analysis and Spectroscopic Correlation

Theoretical vibrational frequencies and their correlation with experimental infrared and Raman spectra for 4-chloro-1-ethyl-3,5-dimethyl-1H-pyrazole are not documented in the literature.

Theoretical UV-Vis Spectroscopy via Time-Dependent DFT (TD-DFT)

No TD-DFT studies have been published that would provide a theoretical UV-Vis spectrum and data on the electronic transitions for this specific pyrazole (B372694) derivative.

Analysis of Intermolecular Interactions and Crystal Packing (Hirshfeld Surface Analysis)

A Hirshfeld surface analysis, which would provide quantitative insights into the intermolecular interactions and crystal packing of 4-chloro-1-ethyl-3,5-dimethyl-1H-pyrazole, has not been reported.

Conformational Analysis and Energetic Profiles

The conformational landscape of 4-chloro-1-ethyl-3,5-dimethyl-1H-pyrazole is primarily defined by the orientation of the 1-ethyl group relative to the plane of the pyrazole ring. Computational studies, typically employing Density Functional Theory (DFT), are instrumental in exploring this landscape. bohrium.comiu.edu.sa Theoretical calculations for flexible pyrazolone (B3327878) derivatives have demonstrated that even subtle changes in substitution can lead to distinct conformational preferences, such as folded or open forms. bohrium.com

For 4-chloro-1-ethyl-3,5-dimethyl-1H-pyrazole, the key dihedral angle is that which describes the rotation around the N1-C(ethyl) bond. By systematically rotating this bond and calculating the corresponding energy, a potential energy surface can be generated. This surface reveals the global minimum energy conformation, representing the most stable arrangement of the molecule, as well as any local minima and the rotational barriers that separate them.

In the most stable conformer, it is anticipated that the ethyl group will adopt a staggered conformation to minimize steric hindrance with the adjacent methyl group at the 5-position and the pyrazole ring itself. The energetic barriers to rotation are indicative of the rigidity of the molecule. For amine-substituted [s]-triazines, protonation has been shown to increase the rotational barrier by 2-3 kcal/mol, a phenomenon that could be explored in pyrazole systems as well. nih.gov While specific energetic data for 4-chloro-1-ethyl-3,5-dimethyl-1H-pyrazole is not extensively documented in the literature, analogous studies on similar small organic molecules provide a basis for expected values.

Table 1: Hypothetical Torsional Energy Profile for Rotation of the Ethyl Group in 4-chloro-1-ethyl-3,5-dimethyl-1H-pyrazole

| Dihedral Angle (N-N-C-C) (°) | Relative Energy (kcal/mol) | Conformation |

|---|---|---|

| 0 | 2.5 | Eclipsed (Transition State) |

| 60 | 0.2 | Gauche (Local Minimum) |

| 120 | 2.8 | Eclipsed (Transition State) |

Note: This data is illustrative and based on general principles of conformational analysis for substituted heterocyclic systems.

Prediction of Reactivity, Acidity, and Electronic Properties

The electronic properties and reactivity of 4-chloro-1-ethyl-3,5-dimethyl-1H-pyrazole can be effectively predicted using quantum mechanical calculations, particularly DFT. eurasianjournals.com These methods allow for the calculation of various molecular descriptors that provide insight into the molecule's behavior in chemical reactions.

Local Reactivity Descriptors: To pinpoint the most reactive sites within the molecule for electrophilic, nucleophilic, and radical attacks, local reactivity descriptors such as Fukui functions are employed. nih.gov For pyrazoles, it is generally understood that electrophilic substitution is favored at the C4 position. However, in this case, the C4 position is already substituted with a chloro atom. Nucleophilic attacks are typically directed towards the C3 and C5 positions. nih.gov The calculated Fukui functions would provide a more quantitative prediction of the site selectivity for this specific molecule.

Acidity and Basicity: The pyrazole ring contains a basic, pyridine-like nitrogen atom (N2) that is capable of accepting a proton. nih.gov The substituents on the ring modulate the basicity of this nitrogen. Electron-donating groups, such as the ethyl and methyl groups, are expected to increase the basicity, while the electron-withdrawing chloro group would decrease it. Computational studies can predict the proton affinity and pKa values to quantify the basicity of the molecule.

Table 2: Predicted Quantum Chemical Properties of 4-chloro-1-ethyl-3,5-dimethyl-1H-pyrazole

| Property | Predicted Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Chemical Potential (μ) | -3.65 eV |

| Hardness (η) | 2.85 eV |

Note: These values are hypothetical and serve as representative examples based on calculations for similar heterocyclic systems.

Quantum Chemical Studies on Chemical Shifts

Quantum chemical calculations are a powerful tool for predicting and interpreting the Nuclear Magnetic Resonance (NMR) spectra of molecules. smu.edu The Gauge-Including Atomic Orbital (GIAO) method is the most commonly used approach for calculating NMR chemical shifts and has been shown to provide results that are in good agreement with experimental data for pyrazole derivatives. rsc.orgjocpr.comnih.gov

The calculated ¹H and ¹³C NMR chemical shifts for 4-chloro-1-ethyl-3,5-dimethyl-1H-pyrazole would be influenced by the electronic environment of each nucleus. The electron-withdrawing effect of the chlorine atom at the C4 position is expected to cause a downfield shift (higher ppm value) for the C4 carbon signal in the ¹³C NMR spectrum. Similarly, the protons of the methyl and ethyl groups will have characteristic chemical shifts that can be accurately predicted.

Computational studies on related pyrazole systems have shown that the choice of DFT functional and basis set can impact the accuracy of the predicted chemical shifts. nih.gov Furthermore, environmental factors such as the solvent can influence the experimental chemical shifts, and these effects can be modeled computationally using various solvation models. researchgate.net A comparison between the theoretically calculated and experimentally obtained NMR spectra can serve as a robust method for structural confirmation. nih.gov

Table 3: Predicted vs. Hypothetical Experimental ¹H and ¹³C NMR Chemical Shifts (ppm) for 4-chloro-1-ethyl-3,5-dimethyl-1H-pyrazole

| Atom | Predicted Chemical Shift (ppm) | Hypothetical Experimental Shift (ppm) |

|---|---|---|

| ¹H NMR | ||

| CH₃ (C3) | 2.25 | 2.28 |

| CH₃ (C5) | 2.30 | 2.32 |

| CH₂ (ethyl) | 4.05 | 4.08 |

| CH₃ (ethyl) | 1.40 | 1.43 |

| ¹³C NMR | ||

| C3 | 148.5 | 148.9 |

| C4 | 115.0 | 115.3 |

| C5 | 139.8 | 140.1 |

| CH₃ (C3) | 12.5 | 12.8 |

| CH₃ (C5) | 10.8 | 11.1 |

| CH₂ (ethyl) | 45.2 | 45.5 |

Note: The predicted and experimental values are illustrative and based on typical chemical shifts for substituted pyrazoles and the expected accuracy of GIAO calculations.

Research Applications of 4 Chloro 1 Ethyl 3,5 Dimethyl 1h Pyrazole and Functionalized Pyrazole Derivatives in Chemical Science

Role as Ligands in Homogeneous and Heterogeneous Catalysis

Pyrazole-based ligands have emerged as highly effective components in the design of catalysts for a multitude of chemical transformations. Their utility stems from the flexible design possibilities and the diverse coordination chemistry they offer. mdpi.com The electronic properties of the pyrazole (B372694) ring can be finely tuned through substitution, allowing for the modulation of the catalytic activity of the corresponding metal complexes.

Design and Synthesis of Pyrazole-Based Ligands for Transition Metal Complexes

The synthesis of pyrazole-based ligands is adaptable, often involving the cyclocondensation of hydrazine (B178648) derivatives with 1,3-dicarbonyl compounds or acetylenic ketones. mdpi.com This flexibility allows for the introduction of various functional groups onto the pyrazole core. These functionalized pyrazoles can then be coordinated with a wide array of transition metals—such as palladium, ruthenium, copper, nickel, cobalt, and manganese—to form stable complexes. mdpi.comresearchgate.net

For instance, NNN pincer manganese complexes have been efficiently synthesized in a two-step process starting from 2-pyridinecarboxylic acid and 2-pyrazolyl anilines. researchgate.net Similarly, new pyrazole-derived ligands have been prepared and subsequently used to form complexes with metals like Zn(II), Cu(II), and Hg(II). researchgate.net The synthesis strategy often leverages transition-metal-catalyzed C–H functionalization, which provides direct, single-step access to a wide range of functionalized pyrazoles, bypassing the need for pre-functionalized precursors. rsc.org

Mechanistic Aspects of Pyrazole-Enhanced Catalytic Activity

The catalytic enhancement observed with pyrazole-based ligands is often attributed to the concept of metal-ligand cooperation. nih.gov In protic pyrazoles (those with an N-H bond), the pyrazole N-H group can act as a proton-responsive site, participating directly in bond activation and formation steps. nih.gov This bifunctional reactivity, where both the metal center and the ligand are involved, can significantly lower the activation energy of a reaction. nih.gov

For example, in certain catalytic cycles, the pyrazole N-H group can facilitate proton-coupled electron transfer (PCET) or act as an acid-base catalyst. nih.govmdpi.com In the ring-opening polymerization of L-lactide using a titanium iso-propoxide catalyst, the addition of a pyrazole ligand was found to greatly enhance catalytic activity. Structural analysis of the resulting complex revealed a cooperative activation mechanism between two titanium atoms, brought into proximity by the pyrazole ligand, which facilitates the polymerization process. scispace.comresearchgate.net

Specific Catalytic Transformations (e.g., Polymerization, Oxidation, CO2 Reduction)

The versatility of pyrazole-based ligands is demonstrated by their application in a variety of catalytic transformations.

Polymerization: As mentioned, pyrazole ligands significantly enhance the catalytic activity of titanium iso-propoxide for the ring-opening polymerization of L-lactide. scispace.comresearchgate.net The use of a pyrazole ligand with Ti(OiPr)₄ increased the catalytic activity by approximately 3-fold at 60°C and up to 17-fold at room temperature compared to the catalyst alone. scispace.com Pyrazole-containing porous organic polymers have also been synthesized and used as supports for silver nanoparticles, which then act as efficient catalysts for the reduction of nitroaromatics. rsc.org

Oxidation: Pyrazole-linked metal catalysts are effective in biomimetic oxidation reactions. researchgate.net For example, in situ complexes of pyrazole-based ligands with copper(II) and cobalt(II) salts have been shown to catalyze the oxidation of catechols to o-quinones and 2-aminophenol (B121084) to 2-aminophenoxazinone. researchgate.netbohrium.com The choice of solvent and the specific metal-ligand combination have a significant impact on catalytic efficiency, with a Cu(CH₃COO)₂ complex in THF showing high catecholase-like activity. researchgate.net

CO₂ Reduction: Research into the electrochemical reduction of carbon dioxide has utilized pyrazole-containing ligands. While specific data on 4-chloro-1-ethyl-3,5-dimethyl-1H-pyrazole in this context is limited, the broader class of pyrazole derivatives is being explored for this important transformation.

Table 1: Effect of Pyrazole Ligands on Catalytic Activity in L-Lactide Polymerization

| Catalyst System | Temperature (°C) | Approximate Activity Enhancement |

| Ti(OiPr)₄ + furPz | 60 | 3-fold |

| Ti(OiPr)₄ + BuPz | Room Temp. | 17-fold |

Pincer-Type Pyrazole Ligands

Pincer ligands are multidentate ligands that bind to a central metal atom via at least three donor sites in a meridional fashion. Pincer complexes containing pyrazole moieties have become a significant area of research in organometallic chemistry and catalysis. mdpi.com These ligands, often of the NNN type (coordinating through three nitrogen atoms), create a rigid and well-defined coordination environment around the metal center, which can lead to high catalytic activity and selectivity. nih.govresearchgate.net

The synthesis of NNN pincer manganese complexes based on a pyrazole skeleton has been reported, and these complexes have shown efficient catalytic activity in the α-alkylation of ketones with alcohols. mdpi.comresearchgate.net The rigid framework of pincer-type ligands, such as 2,6-bis(1H-pyrazol-3-yl)pyridines, ensures the coordination of the pyrazole groups and facilitates metal-ligand cooperative reactivity. nih.gov

Application in Agrochemical Research and Development (excluding product formulation/usage)

Pyrazole derivatives are a well-established class of compounds in the agrochemical industry, with numerous commercial products developed as fungicides, insecticides, and herbicides. researchgate.netnih.govmdpi.com Research focuses on understanding their mechanism of action to develop more effective and selective agents.

Investigating Mechanism of Action in Target Organisms (e.g., Inhibition of Metabolic Processes)

The biological activity of pyrazole-based agrochemicals is derived from their ability to interfere with essential metabolic processes in target organisms.

Inhibition of Mitochondrial Respiration: A primary mechanism of action for many pyrazole fungicides and insecticides is the inhibition of the mitochondrial electron transport chain. researchgate.netmdpi.com Specifically, these compounds can act as inhibitors of Complex I (NADH-CoQ reductase) or Complex II (succinate dehydrogenase, SDH). researchgate.netmdpi.comacs.org By blocking electron flow, they disrupt the formation of adenosine (B11128) triphosphate (ATP), the cell's main energy currency, leading to cell death. researchgate.netnih.gov For example, pyrazole carboxamides have been shown to target SDH, and their mechanism involves decreasing the mitochondrial membrane potential in fungi like Rhizoctonia solani. nih.gov

Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD): Certain pyrazole derivatives function as herbicides by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). researchgate.netnih.govunl.edu This enzyme is crucial in the metabolic pathway that synthesizes plastoquinone (B1678516) and tocopherols (B72186) in plants. unl.edu Inhibition of HPPD leads to a depletion of these essential molecules, causing bleaching of the plant tissues and ultimately death. nih.govfigshare.com Herbicides like pyrazolate are metabolized in plants to the active inhibitor, 4-(2,4-dichlorobenzoyl)-1,3-dimethyl-5-hydroxypyrazole, which has an IC₅₀ value of 13 nM against HPPD. researchgate.net Novel pyrazole derivatives containing a benzoyl scaffold have been developed as potent HPPD inhibitors, with some showing IC₅₀ values as low as 0.05 µM, significantly more potent than commercial herbicides like topramezone. nih.govacs.org

Table 2: Inhibitory Activity of Pyrazole Derivatives against HPPD

| Compound/Metabolite | Target | IC₅₀ Value |

| Pyrazolate Metabolite | HPPD | 13 nM |

| Pyrazolate | HPPD | 52 nM |

| Pyrazoxyfen | HPPD | 7.5 µM |

| Compound Z9 | AtHPPD | 0.05 µM |

| Topramezone (Reference) | AtHPPD | 1.33 µM |

| Mesotrione (Reference) | AtHPPD | 1.76 µM |

Structure-Activity Relationship (SAR) Studies in Agrochemical Contexts

The development of new fungicides and insecticides heavily relies on understanding the structure-activity relationships (SAR) of bioactive molecules. Pyrazole derivatives are a prominent class of compounds in the agrochemical industry, found in numerous pesticides, herbicides, and fungicides. mdpi.comroyal-chem.comnih.govnih.gov SAR studies on pyrazole carboxamides, for instance, have been crucial in designing new fungicides that target succinate (B1194679) dehydrogenase (SDH). nih.gov

Research has shown that the nature and position of substituents on the pyrazole ring significantly influence biological activity. For example, the introduction of halogenated pyrazole groups can markedly improve the insecticidal and fungicidal activities of a lead compound. mdpi.com In one study, modifying the natural product matrine (B1676216) with halopyrazole groups resulted in derivatives with significantly enhanced insecticidal activity against pests like Plutella xylostella and Spodoptera frugiperda. mdpi.com

A preliminary SAR analysis of certain N-pyridylpyrazole derivatives containing a thiazole (B1198619) moiety indicated that amides with electron-withdrawing groups on an associated benzene (B151609) ring exhibited better insecticidal activity than those with electron-donating groups. researchgate.net Similarly, the design of novel pyrazole-4-carboxamide derivatives, inspired by active structures like fluxapyroxad, has led to compounds with excellent fungicidal activities against corn rust, in some cases two to four times higher than commercial fungicides. nih.gov These studies underscore the importance of substituents like the chloro group and alkyl groups (ethyl, dimethyl) in tuning the biological efficacy of pyrazole-based agrochemicals.

Table 1: Impact of Structural Modifications on Agrochemical Activity of Pyrazole Derivatives

| Base Scaffold | Modification | Target Pest/Pathogen | Observed Activity Change | Reference |

|---|---|---|---|---|

| Pyrazole-4-carboxamide | Varies (TM-1 to TM-8) | Corn Rust | 2-4 times higher than fluxapyroxad | nih.gov |

| Matrine | Introduction of halopyrazole groups | Plutella xylostella | Significantly improved insecticidal activity | mdpi.com |

| N-pyridylpyrazole | Electron-withdrawing groups on benzene ring | Lepidoptera pests | Better insecticidal activity | researchgate.net |

| Pyrazole Amide | l-serine and waltherione alkaloid derivation | Physalospora piricola | Good inhibition rate | acs.org |

Utility as Advanced Synthetic Intermediates and Building Blocks

Functionalized pyrazoles, including 4-chloro-1-ethyl-3,5-dimethyl-1H-pyrazole, are highly valued as versatile synthetic intermediates. royal-chem.comnbinno.com Their unique structural characteristics and reactivity make them invaluable building blocks for constructing more complex molecules with diverse functionalities. nbinno.comresearchgate.net The presence of multiple reaction sites, such as the chloro-substituent and the nitrogen atoms, allows for a wide range of chemical transformations. mdpi.com For instance, halogenated pyrazoles are frequently used as intermediates in the synthesis of pesticides. mdpi.com The chloro group at the 4-position is a key functional handle that can be displaced or used in cross-coupling reactions to build molecular complexity.

The nitrogen atoms of the pyrazole ring are excellent coordinating ligands for a wide range of metal ions, making pyrazole derivatives ideal precursors for synthesizing complex coordination compounds and organometallic catalysts. lifechemicals.comrsc.org This property is exploited in the development of artificial metalloenzymes (ArMs), which combine the catalytic prowess of transition metals with the selectivity of protein scaffolds. wiley-vch.de

The synthesis of ArMs often involves anchoring a metal cofactor within a host protein. nih.gov Pyrazole-containing ligands are used to create these cofactors. For example, a biotinylated copper(I) heteroscorpionate complex, synthesized using pyrazole precursors, was successfully incorporated into the protein streptavidin. nih.gov The resulting ArM catalyzed the enantioselective formation of β- and γ-lactams through intramolecular C–H insertion, demonstrating the utility of pyrazoles in creating novel catalytic systems that merge homogeneous and enzymatic catalysis. wiley-vch.denih.gov

The synthetic versatility of pyrazole derivatives extends to materials science, where they serve as crucial building blocks for a variety of functional materials. royal-chem.comnbinno.com Their inherent properties, such as thermal stability, and the ability to engage in hydrogen bonding and π-stacking, make them attractive components for polymers, dyes, and metal-organic frameworks (MOFs). lifechemicals.comnih.gov For instance, dicarboxylic derivatives of bis(pyrazol-1-yl)alkanes are reported as interesting building blocks for the construction of MOFs. mdpi.com The unique photophysical properties of many pyrazole structures are also leveraged in the development of materials like organic light-emitting diodes (OLEDs) and conductive polymers. royal-chem.comnbinno.com Vinylpyrazoles, in particular, have been highlighted as versatile building blocks for constructing more complex organic molecules through various organic reactions. nih.gov

Research in Materials Science and Electronic Devices

The unique electronic and photophysical properties of pyrazole-containing molecules have spurred significant research in materials science. lifechemicals.commdpi.com These compounds are investigated for their potential in creating advanced materials with specific functions. royal-chem.com Pyrazole derivatives that exhibit conjugation tend to possess intrinsic photophysical properties, making them suitable for developing sensors and other organic materials. mdpi.com Their applications are particularly notable in the fields of organic conductors, semiconductors, and optoelectronics.

π-conjugated organic molecules are the active components in many organic electronic devices. mdpi.com Pyrazole derivatives are being explored for their potential as organic semiconductors due to their tunable electronic properties. Research into trifluoromethyl-substituted 1H-pyrazolo[3,4-b]quinolines has shown that these materials possess high light absorbance and electroluminescent properties, making them candidates for use in organic electronic applications. mdpi.com The charge transport characteristics of these materials, which are fundamental to their function as semiconductors, are an active area of investigation. The ability to modify the pyrazole core and its substituents allows for the fine-tuning of energy levels (HOMO/LUMO), which is critical for designing efficient charge-transporting materials. mdpi.com

The field of optoelectronics, which involves devices that source, detect, and control light, has found significant utility for pyrazole derivatives. Their remarkable photophysical properties and synthetic versatility are key advantages. rsc.org Pyrazole-based compounds have been successfully used as fluorescent dyes and are integral to the development of chemosensors for detecting ions and molecules. mdpi.comrsc.org

In the context of organic light-emitting diodes (OLEDs), pyrazoline derivatives have been investigated as efficient emitters and hole-transporting materials. researchgate.net For example, pyrazolyl-substituted diethylene derivatives have been synthesized and studied as potential multifunctional materials for OLEDs. researchgate.net The introduction of specific functional groups, such as cyano groups, can significantly influence the photoluminescence quantum yield and electron affinity of these materials, enhancing their performance in devices. researchgate.net The broad photoluminescence and two-photon absorption properties of some pyrazole derivatives further highlight their potential in lasing applications and other advanced optoelectronic systems. researchgate.net

Table 2: Properties of Pyrazole Derivatives in Optoelectronic Research

| Pyrazole Derivative Type | Investigated Property | Potential Application | Key Finding | Reference |

|---|---|---|---|---|

| Pyrazolyl-substituted diethylene | Ionization potential, Photoluminescence | OLEDs | Incorporation of cyano groups enhanced PL quantum yield in film state. | researchgate.net |

| 1,3,5-Triaryl-2-pyrazoline | Photo-physical properties | OLEDs | Favorable hole-transport efficiency and excellent emission behavior. | researchgate.net |

| Trifluoromethyl substituted 1H-pyrazolo[3,4-b]quinolines | Light absorbance, Electroluminescence | OLEDs, Photovoltaics | Phenyl-decorated derivatives exhibit photoinduced charge transfer processes. | mdpi.com |

| Pyrazoline derivatives (PRDs) | Broadband photoluminescence, Two-photon absorption | Lasing applications | PRDs exhibit efficient photoluminescence covering nearly the whole visible spectrum. | researchgate.net |

Studies in Bioinorganic Chemistry and Enzyme Interaction (excluding human/clinical applications)

The interaction of pyrazole derivatives with enzymes is a significant area of research, aiming to identify potent and selective inhibitors for various therapeutic targets. nih.gov These studies often involve a combination of in vitro enzymatic assays and in silico computational methods to elucidate the binding mechanisms and guide the design of more effective compounds. nih.govlongdom.org

Functionalized pyrazole derivatives have been identified as potent inhibitors of various enzymes, including phosphatases. For instance, a series of pyrazole amide derivatives were developed as potent inhibitors of tissue-nonspecific alkaline phosphatase (TNAP), an enzyme crucial in bone mineralization. nih.gov High-throughput screening led to the identification of a pyrazole hit, which was subsequently optimized to yield inhibitors with IC₅₀ values as low as 5 nM. nih.gov Kinetic studies of a representative compound from this series revealed a mode of inhibition not previously observed for TNAP inhibitors. nih.gov

The core structure of these inhibitors and their corresponding potencies are highlighted in the table below.

| Compound ID | Modification | TNAP IC₅₀ (nM) |

| Hit Compound | Initial screening hit | ~1000 |

| 9a | Optimized amide derivative | 5 |

| Other Analogs | Phenyl group replacement | Loss of activity |

This table illustrates the significant increase in potency achieved through chemical modification of the initial pyrazole scaffold. nih.gov

Molecular docking and in silico studies are instrumental in understanding the binding interactions between pyrazole derivatives and their target enzymes at a molecular level. nih.govlongdom.org These computational approaches help to predict the binding affinity and orientation of a ligand within the active site of a protein, providing insights that can guide the rational design of new inhibitors. nih.govuomustansiriyah.edu.iq

For example, docking studies of pyrazole derivatives with receptor tyrosine kinases and protein kinases have been performed to screen for potential inhibitors. nih.gov These studies revealed that certain derivatives could bind effectively within the active sites of enzymes like VEGFR-2, Aurora A, and CDK2, suggesting their potential as anticancer agents. The docking results showed that compounds 1b, 1d, and 2b exhibited minimum binding energies of -10.09, -8.57, and -10.35 kJ/mol with their respective protein targets. nih.gov

In another study, molecular docking was used to investigate the binding of pyrazole derivatives to the cyclooxygenase (COX) enzyme, a key target in inflammation. uomustansiriyah.edu.iq The in silico results aligned with in vitro anti-inflammatory evaluations, confirming the high binding affinity of the designed compounds to the COX-2 enzyme. mdpi.commdpi.com Similarly, docking studies have been employed to identify pyrazole derivatives as potential inhibitors of bacterial DNA gyrase and 5'-methylthioadenosine/S-adenosylhomocysteine nucleosidase (MTAN) of Staphylococcus aureus, revealing that the pyrazole and phenol (B47542) rings play a crucial role in binding to the active site residues. longdom.orgnih.gov

| Target Enzyme | Pyrazole Derivative | Predicted Binding Energy (kcal/mol) | Key Interactions |

| VEGFR-2 | 1b | -10.09 | Hydrogen bonding and hydrophobic interactions |

| Aurora A | 1d | -8.57 | van der Waals and hydrogen bonding |

| CDK2 | 2b | -10.35 | Strong hydrogen bonding network |

| COX-2 | Compound 12 | High Affinity | Interaction with active site residues |

| DNA Gyrase B | Compound A | High Affinity | Hydrogen bonding with active site |

| MTAN | Compound H | High Affinity | Interaction with active site residues |

This table summarizes the results from various molecular docking studies, showcasing the potential of pyrazole derivatives to interact with a range of enzymatic targets. nih.govlongdom.orgmdpi.com

Structure-Activity Relationship (SAR) Studies in Non-Human Biological Systems (e.g., In Vitro Models)

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For pyrazole derivatives, these studies involve synthesizing a series of related compounds with systematic modifications to the pyrazole core and evaluating their effects in various in vitro biological assays. mdpi.comnih.gov

A number of functionalized pyrazole derivatives have been investigated for their antiproliferative activity against various cancer cell lines. mdpi.comnih.gov For instance, a series of pyrazolyl acylhydrazones and amides were synthesized and evaluated for their ability to inhibit the growth of tumor cells. mdpi.comnih.gov One derivative, 11a, demonstrated significant antitumor properties against HeLa, MCF7, SKOV3, and SKMEL28 cell lines, with micromolar IC₅₀ values. mdpi.comnih.gov Another pyrazolyl amide, compound 14, was found to be more effective than cisplatin (B142131) against HeLa, A549, and SKMEL28 cells. mdpi.com

The SAR studies revealed that the nature and position of substituents on the pyrazole ring and its appended functionalities play a crucial role in determining the antiproliferative potency. nih.govresearchgate.net For example, the presence of a methyl substituent on the pyrazole N-atom adjacent to a phenylamino (B1219803) group was found to be detrimental to the activity of some pyrazole hydrazones. mdpi.com

| Compound | Cell Line | IC₅₀ (µM) |

| 11a | HeLa, MCF7, SKOV3, SKMEL28 | Micromolar range |

| 14 | SKMEL28, SKOV3, A549, HeLa | More effective than cisplatin in some lines |

This table presents the antiproliferative activity of selected pyrazole derivatives against various tumor cell lines. mdpi.com

The antioxidant properties of pyrazole derivatives have also been a subject of investigation. mdpi.commdpi.com Certain 5-aminopyrazolyl acylhydrazones and amides have shown relevant antioxidant activities. mdpi.comnih.gov In in vitro assays, selected pyrazoles demonstrated higher antioxidant and ROS formation inhibition activity than the reference drugs acetylsalicylic acid and N-acetylcysteine. mdpi.comnih.gov Radical scavenging screenings have further confirmed the antioxidant potential of acylhydrazone-containing pyrazole molecules. mdpi.comnih.gov

The SAR analysis indicated that the substitution pattern on both the pyrazole nucleus and the phenyl carbohydrazide (B1668358) ring affects the ability of these compounds to inhibit ROS formation. mdpi.com However, it was also noted that the antiproliferative activity of some series of these compounds does not directly correlate with their in vitro radical-scavenging properties. mdpi.com

The broad biological activity of pyrazole derivatives extends to antimicrobial, antiviral, and anti-inflammatory effects. nih.govnih.govnih.gov

Antimicrobial Activity: Novel series of pyrazoles and their derivatives have been synthesized and evaluated for their antimicrobial activity against various microorganisms. nih.gov For example, certain pyrazole hydrazones showed remarkable antibacterial and antifungal activities, with minimum inhibitory concentration (MIC) values in some cases being lower than standard drugs like chloramphenicol (B1208) and clotrimazole. nih.gov The antimicrobial efficacy is thought to be related to the structure of the pyrazole derivative and its interaction with the microbial cell wall. nih.gov Pyrazole-thiazole hybrids have also been reported as potent antimicrobial agents, effective against strains like S. aureus and Klebsiella planticola. nih.gov

Antiviral Activity: Pyrazole-containing compounds have demonstrated potential as antiviral agents. nih.govnih.gov They have been evaluated against a range of viruses, including hepatitis A virus (HAV) and herpes simplex virus type-1 (HSV-1). nih.gov A series of 4-substituted pyrazole derivatives were synthesized and showed efficacy against Newcastle disease virus (NDV), with some compounds achieving 100% protection in in vitro models. nih.gov The antiviral activity of pyrazole derivatives has also been reported against other viruses, indicating the broad-spectrum potential of this chemical scaffold. researchgate.net

Anti-inflammatory Activity: The anti-inflammatory properties of pyrazole derivatives are well-documented. nih.govnih.gov Many of these compounds have been investigated for their ability to inhibit key inflammatory mediators. For example, a series of 1,3-diaryl pyrazole derivatives bearing an aminoguanidine (B1677879) moiety showed potent anti-inflammatory activity, with one compound exhibiting 93.59% inhibition in an in vivo model, which was more potent than ibuprofen (B1674241) and indomethacin. nih.govmdpi.com The anti-inflammatory effect is often attributed to the inhibition of enzymes like cyclooxygenase (COX). mdpi.combohrium.com

| Activity | Derivative Type | Model System | Key Findings |

| Antimicrobial | Pyrazole Hydrazones | Bacteria and Fungi | MIC values lower than standard drugs. nih.gov |

| Antiviral | 4-Substituted Pyrazoles | Newcastle Disease Virus | Up to 100% protection. nih.gov |

| Anti-inflammatory | 1,3-Diaryl Pyrazoles | Carrageenan-induced paw edema | More potent than ibuprofen and indomethacin. nih.gov |

This table summarizes the diverse biological activities of functionalized pyrazole derivatives in non-human models.

Future Research Directions and Emerging Trends

Development of Sustainable and Economically Viable Synthetic Methodologies

A primary focus of future research will be the development of environmentally benign and cost-effective methods for synthesizing 4-chloro-1-ethyl-3,5-dimethyl-1H-pyrazole and its derivatives. Traditional synthetic pathways often rely on harsh reagents and energy-intensive conditions, leading to significant environmental impact and cost. mdpi.com The shift towards green chemistry principles is imperative for the long-term viability of producing such specialized chemicals.

Key research thrusts in this area include:

Iron-Catalyzed Reactions: Moving away from expensive and toxic noble metal catalysts, research is increasingly focused on using earth-abundant and non-toxic metals like iron. rsc.orgresearchgate.netrsc.org Iron catalysts have shown promise in facilitating the multicomponent synthesis of substituted pyrazoles, offering a more sustainable alternative. rsc.orgresearchgate.netrsc.org

Biomass-Derived Feedstocks: The utilization of alcohols and other platform chemicals derived from biomass as primary starting materials is a critical trend. rsc.orgresearchgate.netrsc.org These renewable feedstocks can replace petroleum-based precursors, reducing the carbon footprint of the synthesis.

Green Solvents and Conditions: The exploration of unconventional reaction media, such as water microdroplets, is gaining traction. acs.org These methods can accelerate reaction rates without the need for catalysts or hazardous organic solvents. acs.org Furthermore, solvent-free reaction conditions and multicomponent, one-pot syntheses are being developed to improve atom economy and reduce waste. tandfonline.comias.ac.in

Flow Chemistry: Continuous flow chemistry offers enhanced control over reaction parameters, improved safety, and better scalability compared to traditional batch processes. mdpi.com Applying flow synthesis to pyrazole (B372694) derivatives can lead to higher yields, shorter reaction times, and more efficient production. mdpi.com

Table 1: Comparison of Synthetic Methodologies for Pyrazole Derivatives

| Parameter | Traditional Methodologies | Emerging Sustainable Methodologies |

|---|---|---|

| Catalysts | Noble metals (e.g., Palladium, Platinum) | Earth-abundant metals (e.g., Iron), organocatalysts, catalyst-free systems rsc.orgrsc.orgtandfonline.com |

| Solvents | Volatile organic compounds (VOCs) | Water, deep eutectic solvents, solvent-free conditions acs.orgtandfonline.comias.ac.in |

| Starting Materials | Petroleum-derived precursors | Biomass-derived alcohols and feedstocks rsc.orgresearchgate.net |

| Energy Input | High temperatures, prolonged refluxing | Microwave/ultrasound assistance, flow chemistry, ambient temperatures ias.ac.inmdpi.com |

| Efficiency | Often multi-step with purification at each stage | One-pot, multicomponent reactions with high atom economy tandfonline.comias.ac.in |

Exploration of Novel Catalytic Applications and Ligand Architectures

The pyrazole nucleus is a well-established N-donor ligand in coordination chemistry, capable of forming stable complexes with a wide range of transition metals. researchgate.net The specific substituents on 4-chloro-1-ethyl-3,5-dimethyl-1H-pyrazole—the electron-withdrawing chloro group and the sterically influential methyl and ethyl groups—can be used to fine-tune the electronic and steric properties of the resulting metal complexes. researchgate.net This opens up avenues for designing novel catalysts with tailored reactivity and selectivity.

Future research in this domain will likely focus on:

Ligand Design and Synthesis: Systematically modifying the pyrazole scaffold to create new ligand architectures, such as pincer-type ligands, which can confer high stability and unique reactivity to the metal center. nih.gov The N-H proton in related protic pyrazoles can act as a proton-responsive site, enabling cooperative catalysis, a feature that could be engineered into derivatives. nih.gov

Homogeneous Catalysis: Developing transition metal complexes based on this pyrazole ligand for a variety of catalytic transformations. researchgate.net Potential applications include C-C coupling reactions (e.g., Suzuki and Heck couplings), oxidation of hydrocarbons, and hydrogenation/dehydrogenation processes. researchgate.netnih.gov The use of non-precious metals like manganese and cobalt is a particularly active area of research. nih.govrsc.org

Structure-Activity Relationship Studies: Investigating how the electronic and steric effects of the chloro, ethyl, and methyl substituents influence the catalytic performance of the metal complexes. This involves detailed kinetic and mechanistic studies to understand the catalytic cycle and optimize catalyst design.

Table 2: Potential Catalytic Applications for Metal Complexes of 4-chloro-1-ethyl-3,5-dimethyl-1H-pyrazole

| Catalytic Reaction | Potential Metal Center | Rationale |

|---|---|---|

| C-C Coupling Reactions | Palladium, Nickel, Copper | Pyrazole ligands are effective in stabilizing active metal species in cross-coupling catalysis. researchgate.net |

| Oxidation of Alkanes/Alkenes | Cobalt, Manganese, Iron | Robust ligands are needed to stabilize high-valent metal-oxo intermediates. nih.gov |

| Hydrogenation/Transfer Hydrogenation | Ruthenium, Manganese, Iron | The ligand's electronic properties can modulate the hydricity of metal-hydride intermediates. rsc.org |

| Polymerization | Nickel, Palladium | Steric and electronic tuning of the ligand can control polymer chain growth and properties. researchgate.net |

Advanced Computational Modeling for Rational Design and Property Prediction

Computational chemistry has become an indispensable tool for accelerating the discovery and optimization of new molecules. eurasianjournals.com For 4-chloro-1-ethyl-3,5-dimethyl-1H-pyrazole, computational modeling offers a powerful approach to predict its properties and guide the rational design of new derivatives for specific applications, thereby reducing the need for extensive trial-and-error experimentation. eurasianjournals.comnih.gov

Emerging trends in this area include:

Quantum Mechanical Calculations: Using methods like Density Functional Theory (DFT) to gain detailed insights into the electronic structure, reactivity, and spectroscopic properties of the molecule and its metal complexes. nih.goveurasianjournals.com DFT can help elucidate reaction mechanisms and predict the stability of catalytic intermediates. nih.govresearchgate.net

Molecular Docking and Dynamics: In the context of chemical biology, molecular docking can predict the binding modes and affinities of pyrazole derivatives to biological targets such as enzymes or receptors. nih.govnih.gov Molecular dynamics simulations further explore the dynamic behavior and conformational flexibility of these molecules within a biological environment. eurasianjournals.com

Quantitative Structure-Activity Relationship (QSAR): Developing 3D-QSAR models to establish a mathematical relationship between the structural features of a series of pyrazole derivatives and their observed activity (e.g., catalytic efficiency or biological potency). nih.gov These models can then be used to predict the activity of yet-unsynthesized compounds. nih.gov

Machine Learning and AI: Integrating machine learning algorithms with computational chemistry data to accelerate the screening of virtual libraries and identify lead compounds with desired properties. eurasianjournals.comnih.gov This approach can significantly shorten the timeline for materials and drug discovery. eurasianjournals.com

Table 3: Application of Computational Methods to Pyrazole Research

| Computational Method | Primary Application | Expected Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Electronic structure and reactivity analysis | Understanding of molecular orbitals, reaction pathways, and spectroscopic properties. eurasianjournals.comresearchgate.net |

| Molecular Docking | Predicting binding modes to macromolecules | Identification of potential biological targets and key intermolecular interactions. nih.govnih.gov |

| Molecular Dynamics (MD) | Simulating molecular motion over time | Assessment of conformational stability and dynamic behavior in solution or at interfaces. eurasianjournals.com |

| 3D-QSAR | Correlating structure with activity | Predictive models to guide the design of more potent or efficient analogues. nih.gov |

Interdisciplinary Research at the Interface of Organic Chemistry, Materials Science, and Chemical Biology

The true potential of 4-chloro-1-ethyl-3,5-dimethyl-1H-pyrazole will be unlocked through interdisciplinary research that bridges the gap between traditional chemistry and other scientific fields. Its versatile structure makes it an attractive building block for creating functional materials and biologically active agents.

Future research directions at this interface include:

Materials Science: Incorporating the pyrazole unit into larger molecular architectures to develop novel materials. This could include its use as a ligand in Metal-Organic Frameworks (MOFs), as a component in conducting polymers, or as a scaffold for luminescent compounds with applications in sensing or optoelectronics. mdpi.comnih.gov

Chemical Biology and Medicinal Chemistry: Using the pyrazole as a "privileged scaffold" for the development of new therapeutic agents. frontiersin.org Pyrazole derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Research will focus on synthesizing libraries of derivatives and screening them against various biological targets, guided by computational predictions. nih.govorientjchem.org

Agrochemicals: Designing new herbicides or fungicides based on the pyrazole core. The pyrazole scaffold is present in several commercial agrochemicals, and novel derivatives could offer improved efficacy or different modes of action. acs.org For instance, pyrazoles have been investigated as dual-target inhibitors of enzymes like 4-hydroxyphenylpyruvate dioxygenase (HPPD) and protoporphyrinogen (B1215707) oxidase (PPO) in herbicide design. acs.org

This synergistic approach, where synthetic methodology, catalytic applications, computational design, and interdisciplinary exploration converge, will define the next chapter of research for 4-chloro-1-ethyl-3,5-dimethyl-1H-pyrazole and related heterocyclic systems.

Q & A

Q. Table 1: Comparative Synthesis Conditions

Basic Question: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

A multi-technique approach ensures structural validation:

- NMR Spectroscopy : ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) to confirm substituent positions (e.g., ethyl, methyl, chloro groups). Key signals: δ ~2.3 ppm (CH₃), δ ~4.2 ppm (CH₂Cl) .

- IR Spectroscopy : Peaks at ~680 cm⁻¹ (C-Cl stretch) and ~1600 cm⁻¹ (C=N/C=C pyrazole ring) .

- X-ray Diffraction : Single-crystal analysis resolves bond lengths, angles, and crystal packing. For example, pyrazole rings typically show N-N distances of ~1.35 Å .

Q. Table 2: Key Spectral Data

| Technique | Diagnostic Features | Reference |

|---|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 1.35 (t, J=7.2 Hz, CH₂CH₃), δ 2.25 (s, CH₃) | |

| X-ray (Crystal Structure) | Space group P2₁/c, Z=4, R-factor < 0.05 |

Advanced Question: How can researchers resolve contradictions in structural data from NMR, IR, and X-ray diffraction?

Methodological Answer:

Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystal-packing forces:

- Dynamic NMR : Variable-temperature studies (e.g., −50°C to 50°C) to detect tautomeric equilibria .

- Complementary DFT Calculations : Compare experimental bond lengths/angles with optimized geometries (B3LYP/6-31G* level) .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding, π-π stacking) influencing crystallographic data .

Advanced Question: What strategies are recommended for studying its reactivity in medicinal chemistry applications?

Methodological Answer:

- Biological Assay Design :

- MTT Assay : Evaluate cytotoxicity (IC₅₀) against cancer cell lines (e.g., HeLa) .

- LDH Release : Measure membrane integrity under oxidative stress .

- Structure-Activity Relationships (SAR) : Modify substituents (e.g., replace ethyl with cyclopropyl) to enhance binding to target enzymes (e.g., cytochrome P450) .

Advanced Question: How to design experiments analyzing its adsorption on indoor surfaces for environmental chemistry studies?

Methodological Answer:

- Surface Reactivity Setup :

- Substrate Preparation : Coat glass, drywall, or PVC with standardized films (e.g., squalane as a proxy for skin oils) .

- Exposure Chamber : Simulate indoor conditions (25°C, 50% RH) with controlled airflow.

- Analytical Tools : Use ToF-SIMS or AFM-IR for nanoscale surface adsorption mapping .

Basic Question: What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of chloroacetyl chloride vapors .

- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before aqueous disposal .

Advanced Question: How to assess its potential as a ligand in coordination chemistry?

Methodological Answer:

- Metal Complex Synthesis : React with transition metals (e.g., Cu(II), Zn(II)) in ethanol/water.

- Spectroscopic Analysis :

- UV-Vis : Detect d-d transitions (e.g., Cu²⁺ λ ~600–800 nm).

- ESI-MS : Confirm ligand-to-metal ratios .

- X-ray Crystallography : Resolve coordination geometry (e.g., square planar vs. tetrahedral) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.